(4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone
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Overview
Description
The compound “(4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a piperazine ring attached to a 2-chlorophenyl group and a 4H-furo[3,2-b]pyrrol-5-yl)methanone group . The structure of a similar compound, (4-(4-Chlorophenyl)piperazin-1-yl)(morpholino)methanone, has been determined by X-ray diffraction .Scientific Research Applications
Molecular Interaction Studies
One study investigated the molecular interactions of a structurally related compound, highlighting its binding dynamics with cannabinoid receptors. This research provides insights into the conformational analyses and pharmacophore modeling, suggesting the compound's potential in modulating receptor activity without delving into therapeutic implications or side effects (Shim et al., 2002).
Anticancer and Antituberculosis Activity
Research on derivatives of the compound has demonstrated significant anticancer and antituberculosis activities. A particular study synthesized and evaluated a series of derivatives, finding some compounds to exhibit substantial in vitro anticancer activity against human breast cancer cell lines and notable antituberculosis effects. This highlights the compound's versatility in research applications targeting various diseases (Mallikarjuna et al., 2014).
Antimicrobial Activity
Another area of research involved synthesizing and testing new derivatives for antimicrobial activity. These studies underscore the compound's potential utility in developing new antimicrobial agents. For instance, derivatives have been synthesized and screened for activity against bacteria and fungi, showing variable and modest antimicrobial properties (Patel et al., 2011).
Anti-inflammatory and Antibacterial Agents
Further investigations into the compound's derivatives explored their anti-inflammatory and antibacterial capabilities. Research employing microwave-assisted synthesis methods resulted in compounds demonstrating significant in vivo anti-inflammatory and in vitro antibacterial activities, highlighting the compound's potential in developing new therapeutic agents (Ravula et al., 2016).
Corrosion Inhibition
In addition to pharmacological applications, derivatives of the compound have been studied for their potential in corrosion inhibition. One study assessed the corrosion inhibition activity of synthesized derivatives on mild steel in an acidic medium, demonstrating the compound's utility in industrial applications beyond biomedical research (Singaravelu et al., 2022).
Future Directions
Mechanism of Action
Target of action
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives often interact with G protein-coupled receptors, including serotonin and dopamine receptors .
Mode of action
The interaction of piperazine derivatives with their targets often involves binding to the receptor, which can either activate or inhibit the receptor’s function .
Biochemical pathways
The activation or inhibition of these receptors can affect various biochemical pathways, including neurotransmission, signal transduction, and cellular metabolism .
Pharmacokinetics
The ADME properties of the compound would depend on various factors, including its chemical structure and the route of administration. Piperazine derivatives are generally well absorbed and widely distributed in the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific receptors it interacts with and the biochemical pathways it affects .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(4H-furo[3,2-b]pyrrol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-12-3-1-2-4-15(12)20-6-8-21(9-7-20)17(22)14-11-16-13(19-14)5-10-23-16/h1-5,10-11,19H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWTVYZVTGHESY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC4=C(N3)C=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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